2-(1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Description
2-(1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Solvent-Free Synthesis: A study detailed the solvent-free synthesis of 2,6-Dihydroxy-9H-purin and Pteridine derivatives, including compounds structurally related to the specified chemical, demonstrating advances in green chemistry and synthesis efficiency (Nami, Tizkar, & Zardost, 2017).
- Crystallization and Molecular Structure: Research on xanthine derivatives, including compounds with similar structural features, has contributed to understanding the crystallization process and molecular interactions, which is vital for the development of new chemical entities (Carvalho, Emmerling, & Schneider, 2007).
- New Ring Systems: The creation of new thiadiazepino-[3,2-f]-purine ring systems from structurally related precursors highlights the versatility of purine derivatives in synthesizing novel heterocyclic compounds (Hesek & Rybár, 1994).
Photolytic Transformation and Analytical Methods
- Photolytic Transformation: A study on diclofenac and its transformation products, including related compounds, delves into the photolytic pathways, offering insights into environmental degradation processes and the formation of transformation products (Eriksson, Svanfelt, & Kronberg, 2010).
- Chiral Separation: Development of a chiral RP-HPLC method for identifying stereoisomers of xanthine-based compounds underlines the importance of analytical techniques in distinguishing and studying stereoisomers, which is crucial for understanding their biological activities (Peikova et al., 2019).
properties
IUPAC Name |
2-(8-anilino-1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-18-12-11(13(23)19(2)15(18)24)20(8-10(21)22)14(17-12)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQAHWUSWUDVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid |
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